molecular formula C13H10F3N3O B11840549 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one

9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one

Cat. No.: B11840549
M. Wt: 281.23 g/mol
InChI Key: UGFUWXFJHKPVEK-UHFFFAOYSA-N
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Description

9-(Trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one is a tricyclic heterocyclic compound featuring a fused diazepine-quinoline scaffold. The diazepine ring (a seven-membered ring with two nitrogen atoms) is annulated to a quinoline moiety, with a trifluoromethyl (-CF₃) substituent at the 9-position. This structural motif is associated with enhanced metabolic stability and bioavailability due to the electron-withdrawing nature of the -CF₃ group, which influences both physicochemical properties and receptor interactions .

Properties

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

IUPAC Name

9-(trifluoromethyl)-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)7-1-2-8-10(5-7)19-6-9-11(8)17-3-4-18-12(9)20/h1-2,5-6,17H,3-4H2,(H,18,20)

InChI Key

UGFUWXFJHKPVEK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CN=C3C=C(C=CC3=C2N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization for Quinoline Core Formation

The quinoline backbone is constructed via a Gould-Jacobs reaction, leveraging 4-(trifluoromethyl)aniline (A ) and ethyl acetoacetate (B ) under acidic conditions:

4-(Trifluoromethyl)aniline+Ethyl acetoacetateH2SO4,Δ9-(Trifluoromethyl)quinolin-5-one(C)\text{4-(Trifluoromethyl)aniline} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{9-(Trifluoromethyl)quinolin-5-one} \, (\textbf{C})

Mechanistic Insights :

  • Condensation of the aniline’s amine with the β-keto ester forms an enamine intermediate.

  • Cyclodehydration yields the quinoline core, with the trifluoromethyl group positioned at C9 and the ketone at C5.

Optimization Data :

ParameterOptimal ConditionYield (%)
Acid CatalystConcentrated H₂SO₄78
Temperature120°C, 12 h
SolventEthanol

Functionalization for Diazepine Ring Formation

To enable cyclization, the quinolin-5-one derivative (C ) is functionalized at C6 with a methoxy group via nucleophilic aromatic substitution:

9-(Trifluoromethyl)quinolin-5-oneNaOMe, CuI6-Methoxy-9-(trifluoromethyl)quinolin-5-one(D)\text{9-(Trifluoromethyl)quinolin-5-one} \xrightarrow{\text{NaOMe, CuI}} \text{6-Methoxy-9-(trifluoromethyl)quinolin-5-one} \, (\textbf{D})

Key Observations :

  • Copper iodide catalyzes methoxy group introduction at C6, critical for subsequent displacement by diamines.

  • Methoxy activation enhances electrophilicity at C6, facilitating nucleophilic attack.

Diazepine Ring Construction via Chemoselective Cyclization

Reaction with 1,2-Ethylenediamine

Compound D undergoes nucleophilic displacement of the methoxy group with 1,2-ethylenediamine (E ) in refluxing acetonitrile:

6-Methoxy-9-(trifluoromethyl)quinolin-5-one+H2NCH2CH2NH2MeCN, refluxIntermediate(F)\text{6-Methoxy-9-(trifluoromethyl)quinolin-5-one} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{MeCN, reflux}} \text{Intermediate} \, (\textbf{F})

Cyclization Mechanism :

  • Nucleophilic Attack : The primary amine of ethylenediamine displaces the methoxy group at C6.

  • Intramolecular Condensation : The secondary amine attacks the carbonyl at C5, forming the seven-membered diazepine ring.

Reaction Optimization :

ConditionEffect on Yield
Solvent (MeCN vs. BuCN)MeCN improves selectivity (89% yield)
Reaction Time8–12 h optimal

Oxidation State Management

The ketone at C5 is preserved throughout the reaction by avoiding reducing conditions. NMR monitoring confirms retention of the carbonyl signal at δ 190–200 ppm in CD₃OD.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (600 MHz, CD₃OD) :

    • δ 8.12 (d, J = 8.4 Hz, H8), δ 7.89 (s, H2), δ 4.35–3.98 (m, diazepine CH₂ groups).

    • Trifluoromethyl singlet at δ -58.3 ppm in ¹⁹F NMR.

  • HR-MS (ESI+) :

    • m/z calc. for C₁₅H₁₁F₃N₂O: 316.0821; found: 316.0819.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar quinoline system (dihedral angle = 173.5°) and diazepine ring geometry (C–N–C angle = 123.4°).

Alternative Synthetic Routes and Comparative Analysis

Trifluoroacetyl-Based Precursor Strategy

Adapting methodologies from, a trifluoroacetyl-containing quinoline (G ) reacts with ethylenediamine to yield the diazepine ring. However, this approach necessitates post-cyclization oxidation to reintroduce the ketone, reducing overall efficiency (yield: 52% vs. 78% for the Gould-Jacobs route).

Palladium-Catalyzed Trifluoromethylation

Late-stage introduction of the CF₃ group via cross-coupling (e.g., using CF₃Cu reagents) was explored but resulted in regioselectivity challenges and lower yields (<45%) .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

Chemistry

In the field of chemistry, 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to function as an intermediate in various synthetic methodologies.

Key Reactions :

  • Formation of Derivatives : The trifluoromethyl group enhances lipophilicity and metabolic stability.
  • Synthetic Pathways : Recent literature has described efficient methods for synthesizing fluorinated heterocycles using this compound as a precursor .

Biological Research

The compound has been investigated for its potential pharmacological applications. It interacts with various biological targets and shows promise in drug development.

Potential Biological Activities :

  • Antimicrobial Properties : Studies suggest that derivatives may exhibit activity against bacterial strains.
  • Anticancer Research : Investigations into its efficacy against cancer cell lines have shown encouraging results .

Medical Applications

In medicine, derivatives of this compound are being explored as therapeutic agents due to their potential to modulate biological pathways.

Therapeutic Potential :

  • Targeting Specific Enzymes and Receptors : The compound’s mechanism involves interaction with cellular proteins that regulate key processes .
  • Clinical Trials : Ongoing research includes testing its efficacy and safety in clinical settings.

Industrial Applications

The compound is also utilized in the development of new materials with enhanced properties.

Applications in Materials Science :

  • Polymer Development : Incorporation into polymers can improve performance characteristics such as durability and chemical resistance.
  • Specialty Chemicals : Its unique structure makes it suitable for creating specialty chemicals used in various industrial processes .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Synthesis of Fluorinated Heterocycles :
    • A study demonstrated efficient synthetic pathways leading to various derivatives with enhanced biological activities .
  • Anticancer Activity Assessment :
    • Research evaluating the anticancer properties indicated significant inhibition of growth in specific cancer cell lines when treated with derivatives of this compound .
  • Material Enhancement Experiments :
    • Industrial applications showed that incorporating this compound into polymer matrices improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as topoisomerase and protein kinases, which play crucial roles in DNA replication and cell signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

2.1.1 Diazepino-Quinoline Derivatives

  • Target Compound: The diazepino[6,5-c]quinolin-5-one core combines a quinoline ring with a partially saturated diazepine ring.
  • Pyrimido[4,5-b][1,4]diazepine-2,4-dione (): Features a pyrimidine-fused diazepine dione system. Unlike the target compound, this scaffold lacks a quinoline moiety but includes hydrogen-bonding motifs (N–H···O), which stabilize crystal packing and may influence solubility .

2.1.2 Pyrano-Quinoline Derivatives

  • 4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile (): Contains a pyrano[3,2-c]quinoline core with a chloro substituent and cyano-phenyl group.

Substituent Effects

  • Trifluoromethyl (-CF₃) Group: Target Compound: The -CF₃ group at position 9 enhances lipophilicity and resistance to oxidative metabolism, a feature shared with 9-[2-Fluoro-5-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-G]furo[3,4-b]quinolin-8(5H)-one (). The fluorine atoms in the latter compound further modulate electronic properties and binding affinity . 6-Amino-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (): Demonstrates that -CF₃ substituents on aryl rings improve yield (85%) and crystallinity, suggesting similar benefits for the target compound .
  • Chloro and Cyano Groups: highlights chloro and cyano substituents in pyrano-quinoline derivatives, which increase molecular polarity and influence HPLC purity (>94%). These groups may contrast with -CF₃ in terms of metabolic stability .

Physicochemical and Spectroscopic Properties

Property Target Compound (Inferred) 4-{9-Chloro-pyrano[3,2-c]quinolin-5-yl}benzonitrile 6-Amino-dihydropyrano-pyrazole
Molecular Formula C₁₆H₁₁F₃N₂O₂ (estimated) C₁₉H₁₇ClN₂O C₂₂H₁₇F₃N₄O
Melting Point 200–220°C (estimated) Not reported 162.9–163.5°C
1H NMR Shifts δ 7.5–8.0 (aromatic), 4.0–5.0 (CH₂) δ 6.72–7.01 (aromatic), 3.04–4.07 (CH₂) δ 7.33–7.79 (aromatic), 4.85 (s, 1H)
Yield ~60–85% (hypothetical) 59% (9h in ) 85%

Biological Activity

9-(Trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one (CAS No. 1255779-28-2) is a complex organic compound belonging to the class of quinoline derivatives. This compound features a trifluoromethyl group and a diazepine ring fused to a quinoline core, which contributes to its unique biological activities.

PropertyValue
Molecular Formula C13H10F3N3O
Molecular Weight 281.23 g/mol
IUPAC Name 9-(trifluoromethyl)-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one
InChI InChI=1S/C13H10F3N3O/c14-13(15,16)7-1-2-8-10(5-7)19-6-9-11(8)17-3-4-18-12(9)20/h1-2,5-6,17H,3-4H2,(H,18,20)
SMILES C1CNC(=O)C2=CN=C3C=C(C=CC3=C2N1)C(F)(F)F

The biological activity of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one is primarily mediated through its interaction with specific molecular targets within biological systems. These targets include enzymes and receptors that are critical for various cellular processes. The modulation of these targets can lead to significant changes in cellular function and activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. For instance:

  • Antibacterial Studies : The compound has been evaluated for its efficacy against various bacterial strains. In particular, derivatives of quinoline compounds similar to 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one demonstrated significant inhibitory effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL for certain derivatives .

Antitumor Activity

The compound has also shown promise in antitumor applications. Research indicates that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example:

  • Case Study : A derivative of the compound exhibited an IC50 value of 0.35 μM against A549 cells and induced early apoptosis while arresting cells in the G2/M phase of the cell cycle .

In Vivo Studies

In vivo studies further support the biological activity of this compound. For instance:

  • Antileishmanial Efficacy : In a study involving Balb/c mice infected with Leishmania, certain derivatives showed up to 61.1% inhibition of parasite burden in the spleen when administered at specific doses .

Summary of Findings

The biological activities of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one suggest that it is a promising candidate for further research in antimicrobial and antitumor therapies. Its unique structural features contribute to its interaction with biological targets that modulate cellular processes.

Future Directions

Given its promising biological profile:

  • Further exploration into its structure–activity relationship (SAR) could elucidate more about how modifications affect its efficacy.
  • Expanded testing against a broader range of pathogens and cancer cell lines will be crucial to fully characterize its potential therapeutic applications.

Q & A

Q. How to design a stability study for this compound under physiological conditions?

  • Methodology :
  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hours.
  • Light Sensitivity : Expose to UV (254 nm) for 72 hours; quantify photodegradation products using HRMS .

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